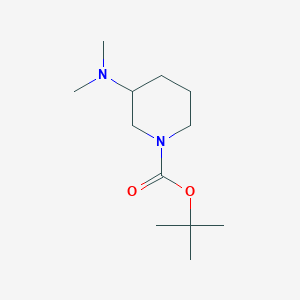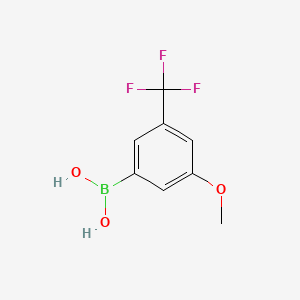
3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a crystalline powder with a molecular formula of C8H8BF3O3 . It is white to off-white in color .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: COC1=CC(=CC(=C1)C(F)(F)F)B(O)O . The InChI Key is GKEMDZIGTOAZRK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methoxy-5-(trifluoromethyl)phenylboronic acid are not detailed in the retrieved sources, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.96 g/mol . It appears as a crystalline powder and has a melting point range of 157°C to 162°C . Its boiling point is 318.3 °C (760 mm Hg) .Scientific Research Applications
Medicine: Drug Synthesis and Development
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: is utilized in the pharmaceutical industry for the synthesis of various drug molecules. Its boronic acid group is instrumental in Suzuki coupling reactions , which are pivotal in creating complex, biologically active compounds. This reaction is often employed to construct carbon-carbon bonds, leading to the formation of new therapeutic agents .
Materials Science: Advanced Material Fabrication
In materials science, this compound finds application in the development of fluorinated aromatic poly(ether-amide)s . These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications . The trifluoromethyl group in the compound imparts unique electronic properties, which are beneficial in creating advanced electronic materials.
Analytical Chemistry: Chromatography and Spectroscopy
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: is used in analytical chemistry for chromatographic separation techniques. It can help in the purification of complex mixtures and enhance the detection of specific molecules in spectroscopic analysis due to its distinct chemical structure .
Organic Synthesis: Catalyst and Intermediate
This compound serves as a catalyst and an intermediate in organic synthesis. It is involved in cross-coupling reactions that are essential for constructing a wide array of organic structures. The presence of the boronic acid group enables it to participate in catalytic cycles, facilitating the formation of carbon-heteroatom bonds .
Agriculture: Pesticide Development
While direct applications in agriculture are not extensively documented, compounds like 3-Methoxy-5-(trifluoromethyl)phenylboronic acid could be explored for the development of novel pesticides. Its structural properties might be harnessed to create compounds that can interact with specific biological targets in pests .
Safety and Hazards
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with various biological targets .
Result of Action
The compound’s involvement in various chemical reactions suggests it may play a role in the synthesis of biologically active molecules .
properties
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMDZIGTOAZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660239 | |
| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-97-7 | |
| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)
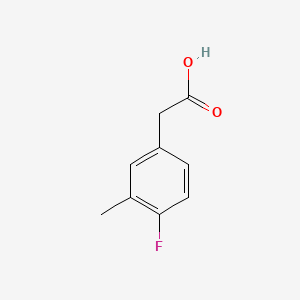
![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
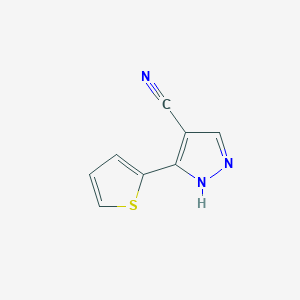
![methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1387853.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)
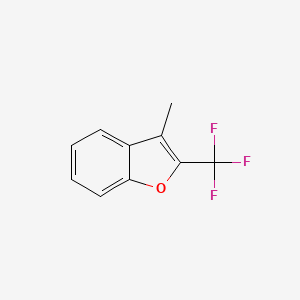

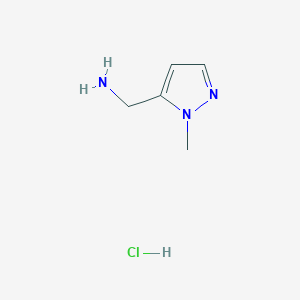
![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)


